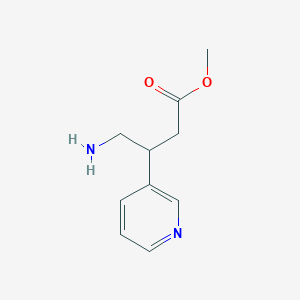

Methyl 4-amino-3-(pyridin-3-yl)butanoate

Description

Significance of β-Amino Acids and their Esters in Organic Chemistry

β-amino acids and their corresponding esters are crucial building blocks in the realm of organic synthesis. Unlike their α-amino acid counterparts, the amino group is attached to the beta-carbon, a structural nuance that imparts distinct chemical and biological properties. This unique arrangement allows for the formation of more stable and diverse peptide secondary structures, making them valuable in the development of peptidomimetics. These modified peptides often exhibit enhanced resistance to enzymatic degradation, a desirable trait for therapeutic agents.

Furthermore, β-amino acid esters are versatile intermediates in the synthesis of a wide range of nitrogen-containing compounds. mdpi.com Their applications extend to the creation of alkaloids, β-lactams (a core component of many antibiotics), and other pharmacologically active molecules. The ester functionality provides a convenient handle for further chemical transformations, allowing chemists to build molecular complexity and access a diverse range of derivatives.

Role of Pyridine (B92270) Heterocycles in Synthetic Strategy

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and functional materials. nih.gov Its incorporation into a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and ability to participate in hydrogen bonding. nih.gov From a synthetic standpoint, the pyridine ring can be readily functionalized at various positions, offering a versatile platform for molecular design and optimization. nih.gov

In medicinal chemistry, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. This can lead to enhanced binding affinity and selectivity of drug candidates. Moreover, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further contributing to molecular recognition processes. The strategic placement of a pyridine moiety within a molecule can therefore be a powerful tool for modulating its biological activity.

Structural Characteristics and Chemical Importance of Methyl 4-amino-3-(pyridin-3-yl)butanoate

This compound is a specific example of a substituted β-amino ester that incorporates a pyridine ring. Its structure features a butanoate backbone with an amino group at the 4th position and a pyridin-3-yl group at the 3rd position. This particular arrangement of functional groups suggests several key chemical characteristics. The presence of a chiral center at the C3 position means that the molecule can exist as different stereoisomers, which may have distinct biological activities.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | methyl 4-amino-4-(pyridin-3-yl)butanoate |

| CAS Number | 1027372-94-6 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| InChI Key | UUHHITYIXYHBFR-UHFFFAOYSA-N |

This data is compiled from chemical supplier information.

Overview of Current Research Landscape Pertaining to Structural Analogs

While specific research on this compound is not extensively documented in publicly available literature, the broader field of pyridine-containing β-amino esters is an active area of investigation. Researchers are exploring various synthetic routes to access these compounds and are evaluating their potential in different applications.

For instance, studies on unnatural α-amino acids with pyridine-based side chains have demonstrated their potential as fluorescent probes. acs.orgnih.gov These molecules exhibit interesting photophysical properties that are sensitive to their environment, making them useful for studying biological processes. acs.orgnih.gov Although these are α-amino acids, the synthetic strategies and the observed properties of the pyridine moiety are relevant to understanding the potential of their β-amino acid counterparts.

Research into 3-aryl-4-(N-aryl)aminocoumarins, which share the feature of an aryl group at the 3-position of a carbonyl-containing scaffold, has shown promising biological activity, including antileishmanial properties. nih.govresearchgate.net This highlights the potential for molecules with a 3-aryl substitution pattern to exhibit interesting bioactivities. Furthermore, the synthesis of various pyridine-carboxylate derivatives as inhibitors of human enzymes demonstrates the continued interest in this class of compounds for drug discovery. nih.gov

The development of synthetic methods for β-amino esters, in general, is a field of continuous advancement, with techniques like lipase-catalyzed hydrolysis being used for the efficient synthesis of enantiomerically pure compounds. mdpi.com These methodologies could potentially be adapted for the synthesis of specific isomers of this compound and its analogs.

The following table provides an overview of some structural analogs and their areas of research, illustrating the broader interest in this class of compounds.

| Compound Class | Research Focus | Key Findings |

| β-Pyridyl α-Amino Acids | Fluorescent probes for biological imaging | Exhibit conformationally sensitive fluorescence. acs.orgnih.gov |

| 3-Aryl-4-(N-aryl)aminocoumarins | Antileishmanial and antiviral agents | Some derivatives show significant activity against Leishmania amazonensis and Herpes Simplex Virus. nih.govresearchgate.netmdpi.com |

| C-3 Aminoalkyl-substituted 2,4-Pyridine Dicarboxylic Acids | Enzyme inhibitors for cancer therapy | Potent inhibitors of human aspartate/asparagine-β-hydroxylase. nih.gov |

| Fluorinated β-Amino Acid Enantiomers | Chiral synthesis and pharmaceutical building blocks | Efficient synthesis achieved through lipase-catalyzed hydrolysis. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-amino-3-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)5-9(6-11)8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3 |

InChI Key |

XPSXDSMNYDNZPR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 3 Pyridin 3 Yl Butanoate and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation in the Butanoate Chain

The construction of the four-carbon chain of methyl 4-amino-3-(pyridin-3-yl)butanoate with the desired substitution pattern is a critical aspect of its synthesis. Various organic reactions that facilitate carbon-carbon bond formation can be employed to assemble this backbone.

Mannich-type Reactions and Related Additions

The Mannich reaction, a three-component condensation, offers a powerful tool for the synthesis of β-amino carbonyl compounds, which can serve as precursors to γ-amino esters. In a hypothetical approach to this compound, a Mannich-type reaction could involve an enolizable acetic acid ester derivative, formaldehyde (B43269) (or a synthetic equivalent), and an amine. A more advanced variant, the aza-Henry reaction, which is a nitro-Mannich reaction, could also be envisioned for the construction of the carbon skeleton and introduction of the nitrogen functionality simultaneously.

While direct application to the target molecule is not extensively documented, the general principles of Mannich and related reactions are well-established in the synthesis of complex amino compounds. For instance, multicomponent Mannich reactions are widely used for constructing C-N and C-C bonds in a single step.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key strategy for forming carbon-carbon or carbon-heteroatom bonds. The synthesis of this compound can be conceptualized through two primary conjugate addition pathways.

One approach involves the conjugate addition of an amine or an amine equivalent to a Michael acceptor such as methyl (E)-3-(pyridin-3-yl)but-2-enoate. This would directly install the amino group at the C4 position. The stereochemical outcome of such additions can often be controlled by the use of chiral amines or catalysts. The efficiency of amine and phosphine (B1218219) catalysts in thiol-(meth)acrylate Michael additions has been investigated, providing insights into catalyst selection for such transformations. rsc.org

Alternatively, a carbon-carbon bond-forming conjugate addition can be employed. For example, the addition of a nitromethane (B149229) anion to methyl (E)-3-(pyridin-3-yl)acrylate would yield methyl 4-nitro-3-(pyridin-3-yl)butanoate. This intermediate possesses the complete carbon skeleton and the nitrogen functionality in the form of a nitro group, which can be subsequently reduced.

| Reactants | Product | Reaction Type |

| Methyl (E)-3-(pyridin-3-yl)acrylate and Nitromethane | Methyl 4-nitro-3-(pyridin-3-yl)butanoate | Conjugate Addition |

| Methyl (E)-3-(pyridin-3-yl)but-2-enoate and Amine | This compound | Conjugate Addition |

Henry Reaction and Modifications

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. A plausible synthetic route to a precursor of this compound using this methodology would involve the reaction of nitromethane with methyl 3-(pyridin-3-yl)-3-oxopropanoate. The resulting β-nitro alcohol could then undergo further transformations, including dehydration and reduction, to afford the target γ-amino ester. The versatility of nitroalkanes as precursors to amino derivatives is well-documented, highlighting the synthetic utility of the Henry reaction in this context. researchgate.net

Functional Group Interconversions and Transformations

Following the establishment of the carbon skeleton, functional group interconversions are necessary to arrive at the final product, this compound. These transformations primarily involve the introduction and manipulation of the amino group and the formation of the methyl ester.

Amino Group Introduction and Manipulation (e.g., Reduction of Nitro Precursors)

A common and reliable method for introducing a primary amino group is through the reduction of a nitro group. If the synthesis proceeds via a nitro-containing intermediate, such as methyl 4-nitro-3-(pyridin-3-yl)butanoate, this precursor can be converted to the target amine. A variety of reducing agents can be employed for this transformation. wikipedia.org

| Nitro Compound Precursor | Reducing Agent | Product |

| Methyl 4-nitro-3-(pyridin-3-yl)butanoate | H₂, Pd/C | This compound |

| Methyl 4-nitro-3-(pyridin-3-yl)butanoate | Fe, CH₃COOH | This compound |

| Methyl 4-nitro-3-(pyridin-3-yl)butanoate | SnCl₂, HCl | This compound |

Esterification and Transesterification Reactions

The final step in the synthesis, or a step preceding the amino group introduction, is the formation of the methyl ester. If the synthesis starts with the corresponding carboxylic acid, 4-amino-3-(pyridin-3-yl)butanoic acid, a direct esterification can be performed. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. synarchive.comorganic-chemistry.orgmdpi.com This is an equilibrium-driven reaction, and various techniques can be used to drive it to completion, such as using an excess of the alcohol or removing the water formed during the reaction. organic-chemistry.org

Alternatively, if the synthesis is planned to introduce the ester at an earlier stage, other methods can be employed. For example, reaction of the carboxylic acid with thionyl chloride (SOCl₂) would form the acyl chloride, which can then be reacted with methanol to give the methyl ester. Transesterification is another possibility if a different ester is available as a precursor.

| Starting Material | Reagents | Product |

| 4-Amino-3-(pyridin-3-yl)butanoic acid | Methanol, H₂SO₄ | This compound |

| 4-Amino-3-(pyridin-3-yl)butanoic acid | 1. SOCl₂, 2. Methanol | This compound |

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and sustainable routes to complex molecules by using substoichiometric amounts of a catalyst to promote chemical transformations. These approaches are central to modern organic synthesis, enabling high levels of selectivity and yield.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, including β-amino acid derivatives. nih.govrsc.org These methods avoid the use of potentially toxic or expensive metals and often proceed under mild reaction conditions. Key organocatalytic strategies applicable to the synthesis of β-amino esters include Mannich reactions and conjugate additions. For instance, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral amines or Brønsted acids, can establish the stereocenter at the C3 position of the butanoate chain.

Common organocatalytic approaches for the synthesis of β³-amino acid derivatives are summarized below. nih.gov

| Catalysis Type | Reaction | Catalyst Example | Description |

| Brønsted Acid Catalysis | Mannich Reaction | Chiral Phosphoric Acids | Catalyzes the addition of an enolizable component to an imine. |

| Lewis Base Catalysis | Michael Addition | Chiral Amines (e.g., Proline derivatives) | Activates the electrophile for conjugate addition of a nucleophile. |

| Phase-Transfer Catalysis | Alkylation | Chiral Quaternary Ammonium Salts | Facilitates reaction between reactants in different phases. |

Transition metal catalysis provides a versatile platform for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, are widely used for C-C and C-N bond formation. A potential strategy for synthesizing the core structure of this compound involves palladium-catalyzed cross-coupling reactions. For example, the Heck reaction has been used to couple 3-bromopyridine (B30812) with N-Boc protected allylic amines, forming a C-C bond at the desired position on the pyridine (B92270) ring. nih.gov

Another relevant metal-catalyzed transformation is carbonylation. Palladium-catalyzed carbonylation of aryl or vinyl halides or triflates in the presence of an alcohol is a direct method for synthesizing esters. google.com This methodology could be envisioned in a multi-step synthesis where a suitably substituted bromo-precursor is carbonylated in the presence of methanol to install the methyl ester functionality.

Table of Relevant Metal-Catalyzed Reactions

| Reaction Name | Catalyst | Application | Reference |

|---|---|---|---|

| Heck Reaction | Palladium(0) complexes | Coupling of 3-bromopyridine with an alkene. | nih.gov |

| Carbonylation | Palladium complexes | Conversion of an aryl bromide to a methyl ester. | google.com |

Biocatalysis utilizes enzymes or whole microorganisms to perform highly selective chemical transformations. This approach is valued for its exceptional enantio- and regioselectivity, as well as its environmentally benign nature, with reactions typically occurring in aqueous media under mild conditions. For the synthesis of chiral β-amino esters, enzymes such as transaminases and reductases are particularly relevant.

A transaminase could be used to install the amino group enantioselectively onto a corresponding β-keto ester precursor. Alternatively, a keto-reductase could asymmetrically reduce a β-keto ester to a chiral β-hydroxy ester, which can then be converted to the desired β-amino ester through subsequent chemical steps. Such enzyme-mediated reductions have been shown to produce chiral hydroxy esters with high yield and enantiomeric excess. mdpi.com

Enantioselective and Diastereoselective Synthesis

Achieving control over the stereochemistry at the C3 position is critical for synthesizing specific stereoisomers of this compound. Enantioselective and diastereoselective methods are employed to generate the target molecule with high optical purity.

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org For the synthesis of β-amino acids, auxiliaries like Evans' oxazolidinones or pseudoephedrine can be employed. wikipedia.orgharvard.edu

In a typical sequence, the chiral auxiliary is attached to an acetate-derived pronucleophile. The resulting enolate can then undergo a diastereoselective conjugate addition to a nitroalkene derived from 3-vinylpyridine. The stereochemistry of the addition is controlled by the auxiliary. Subsequent reduction of the nitro group and removal of the auxiliary would yield the enantiomerically enriched β-amino acid, which can be esterified to the final product.

Examples of Common Chiral Auxiliaries

| Auxiliary | Class | Typical Application |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Diastereoselective alkylation, aldol, and conjugate addition reactions. |

| (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol | Diastereoselective alkylation of amide enolates. harvard.edu |

Asymmetric catalysis is a more modern and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This strategy encompasses both the organocatalytic and metal-catalyzed methods discussed previously, with a specific focus on the chiral nature of the catalyst.

For the synthesis of this compound, a key step would be the asymmetric conjugate addition of a nitrogen nucleophile or a carbon nucleophile (followed by a Curtius rearrangement) to an α,β-unsaturated ester. For example, the conjugate addition of a protected amine to methyl 3-(pyridin-3-yl)acrylate could be catalyzed by a chiral metal complex or an organocatalyst to directly generate the chiral β-amino ester skeleton. ox.ac.uk The development of catalysts based on chiral ligands derived from natural amino acids and peptides has also shown promise in a variety of metal-catalyzed asymmetric reactions. mdpi.com These catalytic systems offer high yields and enantioselectivity for a range of transformations. mdpi.com

Resolution Techniques (e.g., Enantioselective N-acylation)

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of chiral molecules like this compound, as different stereoisomers can exhibit distinct biological activities. Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Enzymatic resolution represents a highly efficient and environmentally friendly ("green") method for obtaining optically pure compounds, particularly chiral amino acids and their derivatives. njit.edu This technique leverages the high stereoselectivity of enzymes, such as lipases and proteases, to catalyze a reaction on only one enantiomer of a racemic mixture. For instance, in the context of a racemic amino ester, an enzyme can selectively catalyze the N-acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino ester, now being diastereomerically different in nature (one is an amide, the other a free amine), can be readily separated by standard chemical techniques like extraction or chromatography.

Table 1: Conceptual Overview of Enzymatic Kinetic Resolution via N-Acylation

| Step | Description | Reactants | Products | Outcome |

|---|---|---|---|---|

| 1. Racemic Mixture | The starting material is a 1:1 mixture of the (R)- and (S)-enantiomers of the amino ester. | (R)-amino ester, (S)-amino ester | - | Racemate |

| 2. Enantioselective Reaction | An acylating agent and a stereoselective enzyme are introduced. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer). | (R)-amino ester, (S)-amino ester, Acylating Agent, Enzyme | (R)-N-acyl-amino ester, (S)-amino ester | Mixture of acylated enantiomer and unreacted enantiomer |

| 3. Separation | The chemical properties of the product (amide) and the unreacted starting material (amine) are now different, allowing for their separation. | (R)-N-acyl-amino ester, (S)-amino ester | (R)-N-acyl-amino ester (isolated), (S)-amino ester (isolated) | Enantiomerically enriched compounds |

| 4. Deprotection (Optional) | The acyl group can be removed from the acylated enantiomer to yield the pure enantiomer of the amino ester. | (R)-N-acyl-amino ester | (R)-amino ester | Optically pure enantiomer |

Beyond enzymatic methods, chemoselective N-acylation offers another powerful route for resolution and synthesis, particularly for molecules containing multiple reactive functional groups. researchgate.net For substrates possessing both amine and hydroxyl groups, achieving selective acylation at the nitrogen atom without resorting to protection-deprotection steps is a significant challenge. Research has shown that certain catalysts can effectively promote chemoselective amidation. For example, magnesium oxide (MgO) has been utilized to stimulate the N-acylation of amino alcohols in aqueous organic solutions. researchgate.net This approach enhances process efficiency by targeting the more nucleophilic amine group over the hydroxyl group, thereby simplifying the synthetic procedure and reducing waste.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial reactants. nih.govnih.gov This approach is highly valued in medicinal and synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple starting materials. nih.gov MCRs are characterized by a high bond-forming index, as several chemical bonds are created in one synthetic operation. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs are highly applicable to the construction of its core pyridine structure. The Hantzsch dihydropyridine (B1217469) synthesis, discovered in 1881, is a classic example of an MCR. mdpi.com In its typical form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a 1,4-dihydropyridine, which can subsequently be oxidized to the corresponding pyridine ring. This strategy allows for the controlled introduction of various substituents onto the pyridine core.

Table 2: Generalized Hantzsch Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate | Final Product |

|---|

Synthetic Route Optimization and Process Development

Elimination of Chromatography: The final optimized route did not require any column chromatography purification steps, which are often a major bottleneck in large-scale production. agnopharma.comresearchgate.net

Hazardous Reagent Substitution: The use of hazardous thionyl chloride (SOCl₂) was replaced with phosphorus oxychloride (POCl₃) to minimize impurity formation in a key chlorination step. researchgate.net

Process Intensification: The synthesis of a key intermediate was "telescoped," meaning multiple reaction steps were performed sequentially in the same reactor without isolating the intermediates, saving time and resources. researchgate.net

Improved Workup: A liquid-liquid continuous extraction method was implemented for a more efficient product isolation. researchgate.net

Process development begins with a risk-based assessment to identify and address critical challenges in a synthetic route. agnopharma.com It involves a multidisciplinary team of chemists and engineers who focus on key deliverables such as process reliability, purity, and speed. agnopharma.com

| Process Strategy | Stepwise with isolation of all intermediates | Included telescoped steps and continuous extraction | Enhanced operational efficiency. researchgate.net |

This structured approach ensures that the final manufacturing process is well-understood, controllable, and consistently produces the target compound with the required purity and quality. Key activities include the identification and control of critical process parameters, impurity profiling, and the development of robust analytical methods for monitoring the reaction and ensuring final product quality. agnopharma.com

Chemical Reactivity and Derivatization of Methyl 4 Amino 3 Pyridin 3 Yl Butanoate

Reactions of the Amino Group

The primary amino group (-NH2) is a versatile functional handle for the derivatization of Methyl 4-amino-3-(pyridin-3-yl)butanoate, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The nucleophilic nitrogen of the amino group readily reacts with acylating, alkylating, and arylating agents.

Acylation: This is a fundamental reaction where an acyl group (R-C=O) is introduced. It is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling reagent. This reaction transforms the primary amine into a secondary amide, altering the molecule's electronic and steric properties. Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry. luxembourg-bio.comresearchgate.net

Alkylation: N-alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation, particularly N-methylation, can increase the lipophilicity of a molecule, which may enhance its membrane permeability and bioavailability. monash.edu

Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) is a key transformation for creating compounds with applications in drug discovery. Modern methods often employ transition-metal catalysis (e.g., Buchwald-Hartwig amination) or transition-metal-free approaches using reagents like diaryliodonium salts to form the C-N bond. These reactions can be compatible with a variety of functional groups.

Interactive Data Table: Reactions of the Amino Group

| Reaction Type | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amide | Fundamental for building complex molecules. luxembourg-bio.com |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | Increases lipophilicity and bioavailability. monash.edu |

| Arylation | Aryl halides (with catalyst), Diaryliodonium salts | Arylamine | Important for synthesizing biologically active compounds. |

Further derivatization of the amino group can lead to the formation of amides, ureas, and carbamates, each with distinct chemical properties.

Amides: As mentioned, amides are formed by acylation. The direct amidation of unprotected amino acids with amines can be achieved using various Lewis acid catalysts or classical coupling reagents. nih.govresearchgate.net

Ureas: Ureas are characterized by a carbonyl group bonded to two nitrogen atoms. They can be synthesized from the primary amine of this compound by reaction with isocyanates. organic-chemistry.org Alternative methods include reacting the amine with phosgene (B1210022) equivalents like carbonyl diimidazole (CDI) or through the carbonylation of azides in the presence of the amine. organic-chemistry.orgorganic-chemistry.org

Carbamates: Carbamates are functional groups that combine features of esters and amides. They are commonly formed by reacting the amine with chloroformates (e.g., methyl chloroformate) or other alkoxycarbonylation reagents such as di(2-pyridyl) carbonate (DPC). nih.gov Carbamates also serve as important protecting groups for amines in organic synthesis, with the Boc (tert-butyloxycarbonyl) group being a prime example. nih.govnih.gov The reaction can also proceed via an in-situ generated isocyanate which is then trapped by an alcohol. organic-chemistry.org

The primary amino group can serve as a synthetic precursor for the construction of nitrogen-containing heterocycles. A notable transformation is the conversion of the amine to a tetrazole ring. This can be achieved by reacting the primary amine with triethyl orthoformate and sodium azide (B81097) in an acidic medium, such as acetic acid. researchgate.net This reaction provides a pathway to introduce a metabolically stable acidic functional group that can act as a bioisostere for a carboxylic acid. chalcogen.ro Ytterbium triflate has also been reported as a catalyst for the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Reactions of the Ester Group

The methyl ester group is primarily susceptible to nucleophilic acyl substitution, allowing its conversion into other functional groups like carboxylic acids and amides.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-(pyridin-3-yl)butanoic acid. This reaction is typically carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This involves treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. nih.gov Care must be taken as basic conditions can sometimes be incompatible with other functional groups or protecting groups in the molecule. nih.gov

Acid-Catalyzed Hydrolysis: This reaction is performed by heating the ester in the presence of a strong acid (e.g., HCl, H2SO4) in an aqueous solution. This method is the reverse of Fischer esterification.

The choice of conditions is crucial to avoid unwanted side reactions at the other functional centers of the molecule.

Aminolysis is the reaction of the ester with an amine to form an amide and an alcohol (in this case, methanol). This transformation is a conventional method for producing amides from esters. mdpi.com The reaction typically requires heating and may be catalyzed by the amine itself or by the addition of a catalyst. This method allows for the synthesis of a diverse range of amides by varying the amine used in the reaction, providing a direct route to derivatize the C-terminus of the molecule.

Interactive Data Table: Reactions of the Ester Group

| Reaction Type | Typical Reagents | Product Functional Group | Key Features |

|---|---|---|---|

| Hydrolysis | H3O+ (acid) or OH- (base) | Carboxylic Acid | Cleaves the ester to the parent acid. nih.gov |

| Aminolysis | Amine (R-NH2), often with heat | Amide | Converts the ester directly to an amide. mdpi.com |

Transesterification with Alcohols

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, the methyl ester group can be converted to other esters by reaction with different alcohols, typically in the presence of an acid or base catalyst. wikipedia.orgnih.gov

The reaction mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. wikipedia.org Base catalysts, like sodium methoxide (B1231860) or sodium ethoxide, function by deprotonating the alcohol, increasing its nucleophilicity. wikipedia.org The reaction is an equilibrium process; to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture, for instance, by distillation. wikipedia.org

This process allows for the synthesis of a variety of ester derivatives from the parent methyl ester, which can be useful for modifying the compound's physical properties or for creating derivatives for further synthetic elaboration. The reaction conditions are generally mild, allowing for broad functional group tolerance. nih.gov It is noteworthy that in the case of amino alcohols, selective O-acylation can often be achieved without the formation of an amide. organic-chemistry.org

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Typical Conditions | Product Ester |

|---|---|---|---|

| Ethanol | H₂SO₄ (cat.) | Reflux in excess ethanol | Ethyl 4-amino-3-(pyridin-3-yl)butanoate |

| Propan-2-ol | NaO-iPr (cat.) | Reflux in excess propan-2-ol | Isopropyl 4-amino-3-(pyridin-3-yl)butanoate |

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. wikipedia.orgyoutube.compressbooks.pub However, this reaction requires the presence of a good leaving group, such as a halide, at these positions. youtube.comchemistrysteps.com Since this compound only has hydrogen atoms at the 2-, 4-, 5-, and 6-positions, it is not expected to undergo SNAr reactions under standard conditions. youtube.com The Chichibabin reaction, which uses a strong base like sodium amide to displace a hydride ion, is a notable exception for unsubstituted pyridines but is less common for substituted derivatives. wikipedia.orgyoutube.com

N-Oxidation and Quaternization

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. tandfonline.comarkat-usa.org A comparative study on the N-oxidation of various 3-substituted pyridines found that m-CPBA generally provides the best yields. tandfonline.comtandfonline.com Other reagents like sodium perborate (B1237305) and potassium peroxymonosulfate (B1194676) (Oxone®) are also effective. tandfonline.comarkat-usa.org N-oxidation is a significant reaction as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. arkat-usa.org

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in an SN2 reaction to form quaternary pyridinium (B92312) salts. osti.gov This reaction, known as the Menshutkin reaction, is a common method for alkylating pyridines. The reactivity can be influenced by the nature of the substituent on the pyridine ring and the specific alkyl halide used. osti.govresearchgate.net The formation of these salts introduces a positive charge on the nitrogen atom, further increasing the electron-deficiency of the ring and activating it towards nucleophilic attack.

Table 2: Common Reagents for N-Oxidation of 3-Substituted Pyridines

| Reagent | Typical Solvent | Conditions | General Yield |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | High tandfonline.comtandfonline.com |

| 30% H₂O₂ / Glacial Acetic Acid | Acetic Acid | 70-80 °C | Moderate tandfonline.com |

| Sodium Perborate | Acetic Acid | 50-60 °C | Moderate-High tandfonline.com |

Transformations on the Butanoate Carbon Chain

The butanoate portion of the molecule contains a chiral center at the C3 position and acidic protons at the C2 position (α to the ester carbonyl), which are key sites for further transformations.

Stereochemical Inversion and Retention

The stereocenter at the C3 position of this compound is a critical feature of the molecule. Reactions that affect this center can proceed with either inversion or retention of configuration. While direct substitution at the C3 carbon is synthetically challenging, its stereochemistry can potentially be altered through epimerization.

Epimerization can occur if the proton at C3 is rendered acidic and can be removed to form a carbanion, which can then be reprotonated from either face. However, a more plausible pathway for stereochemical changes involves the C2 position. Formation of an enolate by deprotonation of an α-proton at C2 can, under certain conditions, facilitate the epimerization of an adjacent stereocenter at C3, particularly if the C3 proton is also labile. The final stereochemical outcome would depend on achieving thermodynamic or kinetic control over the reprotonation step. nih.gov

Introduction of Additional Functionality (e.g., Hydroxylation, Halogenation)

The carbon atom alpha to the ester carbonyl group (C2) is the most common site for introducing new functional groups. The acidity of the α-protons allows for the formation of an enol or enolate intermediate, which can then react with various electrophiles. pressbooks.pub

Hydroxylation: α-Hydroxylation can be achieved by reacting the corresponding enolate with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide complexes (MoOPH) or Davis oxaziridines. This introduces a hydroxyl group at the C2 position, leading to an α-hydroxy-β-amino ester derivative. researchgate.net

Halogenation: α-Halogenation of the ester can be accomplished under either acidic or basic conditions. pressbooks.pub For selective mono-halogenation, acid-catalyzed conditions are typically preferred. libretexts.org Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst can introduce a bromine or chlorine atom, respectively, at the C2 position. Base-promoted halogenation can also be used, but it is often difficult to stop at the mono-halogenated product, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation. pressbooks.publibretexts.org

Table 3: Functionalization at the C2-Position of the Butanoate Chain

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Hydroxylation | 1. LDA or NaHMDS (Base) 2. Davis Oxaziridine | Methyl 4-amino-2-hydroxy-3-(pyridin-3-yl)butanoate |

| Bromination | N-Bromosuccinimide (NBS), Acid catalyst | Methyl 4-amino-2-bromo-3-(pyridin-3-yl)butanoate |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 4-amino-3-(pyridin-3-yl)butanoate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the pyridine (B92270) ring. For this compound, the protons of the pyridine ring are expected to appear in the downfield aromatic region, while the aliphatic chain and methyl ester protons will be in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield, while the carbons of the pyridine ring appear in the aromatic region, and the aliphatic carbons are located upfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' (Pyridine) | ~8.55 | d | ~2.0 |

| H-6' (Pyridine) | ~8.50 | dd | ~4.8, 1.5 |

| H-4' (Pyridine) | ~7.60 | dt | ~8.0, 2.0 |

| H-5' (Pyridine) | ~7.30 | dd | ~8.0, 4.8 |

| OCH₃ (Ester) | ~3.65 | s | - |

| H-3 | ~3.50 | m | - |

| H-4a, H-4b | ~3.10 | m | - |

| H-2a, H-2b | ~2.60 | m | - |

| NH₂ | ~1.80 | br s | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~173.0 |

| C-2' (Pyridine) | ~150.0 |

| C-6' (Pyridine) | ~148.0 |

| C-4' (Pyridine) | ~135.0 |

| C-3' (Pyridine) | ~134.0 |

| C-5' (Pyridine) | ~123.5 |

| OCH₃ (Ester) | ~51.8 |

| C-4 | ~48.0 |

| C-3 | ~45.0 |

| C-2 | ~40.0 |

Note: Chemical shifts are predictive and based on analogous structures.

Stereochemical analysis, particularly of the chiral center at C-3, can be inferred from the diastereotopic nature of the protons at C-2 and C-4. In a chiral environment, these methylene (B1212753) protons are chemically non-equivalent and are expected to appear as complex multiplets (ABX systems) rather than simple triplets.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals identified in the 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-3 and the adjacent methylene protons at C-2 and C-4. It would also confirm the coupling relationships between the protons on the pyridine ring (H-4' with H-5', and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the singlet at ~3.65 ppm to the OCH₃ carbon at ~51.8 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for piecing together the molecular backbone. mdpi.com Key expected correlations include:

The methyl protons (OCH₃) to the ester carbonyl carbon (C=O).

The H-2 protons to the ester carbonyl carbon (C=O) and to C-3 and C-4.

The H-4' and H-2' protons of the pyridine ring to the C-3 carbon of the butanoate chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insight into the molecule's preferred conformation. For example, NOESY could reveal spatial proximity between the pyridine protons (H-2' and H-4') and the H-3 proton of the chiral center, helping to define the rotational conformation around the C3-C3' bond.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands, medium) | Weak or absent |

| Amine (N-H) | Scissoring Bend | 1650 - 1580 (medium) | Weak |

| Aliphatic (C-H) | Stretch | 2950 - 2850 (medium) | Strong |

| Ester (C=O) | Stretch | ~1735 (strong) | Medium |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1450 (multiple bands) | Strong |

| Ester (C-O) | Stretch | 1250 - 1100 (strong) | Weak |

The FT-IR spectrum would be dominated by a very strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. The N-H stretching of the primary amine would appear as two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region. In contrast, the FT-Raman spectrum would likely show strong signals for the pyridine ring vibrations and the aliphatic C-H stretches. The complementary nature of the two techniques provides a comprehensive vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions.

HRMS is used to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound, the molecular formula is C₁₁H₁₆N₂O₂.

Calculated Monoisotopic Mass: 208.1212 g/mol

An HRMS experiment, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The expected exact mass for this ion would be 209.1285. A measured value within a few parts per million (ppm) of this calculated value provides unambiguous confirmation of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion at m/z 209.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. wikipedia.orgunito.it

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses associated with the ester and amino functionalities.

Table 4: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|

| 192.1 | NH₃ | Loss of ammonia (B1221849) from the protonated molecule |

| 177.1 | CH₃OH | Loss of methanol (B129727) from the ester group |

| 150.1 | HCOOCH₃ | Loss of methyl formate |

| 149.1 | C₂H₄O₂ | Loss of the entire methoxycarbonyl group |

| 132.1 | C₃H₅NO₂ | Cleavage of the butanoate chain at the C3-C4 bond |

| 121.1 | C₄H₇NO₂ | Cleavage adjacent to the pyridine ring (loss of the amino-ester sidechain) |

The fragmentation pattern, including the characteristic loss of methanol (32 Da) from the protonated ester and ammonia (17 Da) from the protonated amine, would provide strong corroborating evidence for the proposed structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of a molecule are dictated by its electronic structure, particularly the nature of its chromophores and fluorophores. For this compound, the primary chromophore is the pyridine ring.

Detailed experimental data on the UV-Vis absorption and fluorescence emission spectra for this compound are not extensively available in the public domain. However, based on the pyridinyl moiety, the compound is expected to exhibit absorption bands in the UV region. Pyridine itself shows absorption maxima around 251 nm. The substitution on the ring and the presence of the amino and ester functional groups would be expected to cause shifts in the absorption wavelength (λmax) and affect the molar absorptivity (ε).

Similarly, while the intrinsic fluorescence of the parent pyridine ring is weak, the specific substitution pattern of this compound could potentially lead to fluorescence. The presence of the amino group, in particular, can influence the emissive properties. To definitively characterize its electronic transitions, experimental determination of its UV-Vis absorption and fluorescence spectra would be required.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected λmax (nm) | Notes |

|---|

Chiroptical Techniques for Stereochemical Purity

The presence of a chiral center at the C3 position of the butanoate chain in this compound makes chiroptical techniques essential for determining its stereochemical purity.

Polarimetry for Optical Rotation Measurement

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of an enantiomer.

Specific optical rotation data for the enantiomers of this compound are not readily found in published literature. However, for any given chiral molecule, the two enantiomers will rotate plane-polarized light to an equal but opposite degree. For instance, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X° under the same experimental conditions (wavelength, temperature, solvent, and concentration). The measurement of the optical rotation of a sample can be used to determine its enantiomeric excess (ee), provided the specific rotation of the pure enantiomer is known.

Table 2: Principles of Polarimetry for Enantiomers of this compound

| Enantiomer | Expected Specific Rotation |

|---|---|

| (R)-Methyl 4-amino-3-(pyridin-3-yl)butanoate | +X° |

| (S)-Methyl 4-amino-3-(pyridin-3-yl)butanoate | -X° |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

While a specific chiral HPLC method for this compound is not detailed in the literature, a method for the closely related compound, 3-amino-4-(pyridin-3-yl)butanoic acid, has been reported. This suggests that similar approaches would be effective for the methyl ester. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral amines and their derivatives. The separation would likely be performed in normal-phase or polar organic mode, using a mobile phase consisting of an alkane modified with an alcohol, such as hexane/isopropanol.

Table 3: Representative Chiral HPLC Method for a Related Analyte

| Parameter | Condition |

|---|---|

| Analyte | 3-amino-4-(pyridin-3-yl)butanoic acid |

| Stationary Phase | CHIRALPAK® ZWIX(-)™ |

| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM TEA and 50 mM AcOH |

| Elution Order | S < R |

This methodology could be adapted for this compound, likely requiring optimization of the mobile phase composition to achieve baseline separation of the enantiomers.

X-ray Crystallography for Absolute Stereochemical Assignment (if Crystalline Derivatives are Formed)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, well-ordered crystal of the compound.

For a chiral molecule like this compound, which may be an oil or difficult to crystallize in its free base form, the formation of crystalline derivatives is a common strategy. Salts formed with a chiral acid or achiral acids (such as hydrochloride or tartrate salts) can often produce high-quality crystals suitable for X-ray diffraction analysis.

The analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral center. researchgate.neted.ac.uked.ac.uk This method provides irrefutable proof of the stereochemistry of a specific enantiomer. To date, the crystal structure of this compound or its crystalline derivatives has not been reported in open crystallographic databases.

Table 4: Application of X-ray Crystallography

| Technique | Purpose | Requirement | Outcome |

|---|

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. Despite the growing importance of computational methods in understanding molecular structures and reactivity, this particular compound does not appear to have been the subject of dedicated research that would allow for a detailed analysis as requested.

Computational chemistry, a cornerstone of modern chemical research, employs a variety of methods to predict and analyze the behavior of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular properties. These methods are routinely used to perform geometry optimization to find the most stable three-dimensional structure of a molecule and to conduct conformational analysis to identify its various spatial arrangements.

Furthermore, these computational approaches provide deep insights into the electronic nature of molecules. Analyses of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and its ability to donate or accept electrons. The distribution of electron density can be visualized through charge distribution and electrostatic potential maps, which highlight the electron-rich and electron-poor regions of a molecule, offering clues to its intermolecular interactions.

In the realm of chemical reactions, computational studies are invaluable for elucidating reaction mechanisms. Scientists can characterize the transition states of a reaction and calculate the associated energy barriers, providing a theoretical basis for reaction rates and pathways. The influence of the surrounding environment on a chemical process is also a critical factor that can be investigated by modeling solvent effects on reactivity and selectivity.

While these computational methodologies are well-established and have been applied to a vast number of organic molecules, including many pyridine derivatives, specific findings for this compound are not present in the public domain. The scientific community has explored the computational and theoretical aspects of various related compounds, but a direct and detailed study on this specific molecule is currently unavailable.

The absence of such dedicated research means that crucial data points, including optimized geometric parameters, HOMO-LUMO energy gaps, electrostatic potential values, transition state energies, and the quantitative effects of different solvents, cannot be provided with scientific accuracy for this compound at this time. Consequently, a detailed article adhering to the specified outline cannot be generated without resorting to speculation, which would compromise the integrity of the scientific information presented. Further experimental and computational research is necessary to fill this knowledge gap and to fully characterize the properties of this compound.

Computational and Theoretical Studies of Methyl 4 Amino 3 Pyridin 3 Yl Butanoate

Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, offering valuable insights that can aid in the interpretation of experimental data. For a compound like Methyl 4-amino-3-(pyridin-3-yl)butanoate, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would typically be employed to calculate various spectra.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Data not available |

| UV-Vis | Maximum Absorption (nm) | Data not available |

Note: This table is for illustrative purposes only, as no specific predicted data for this compound has been found in the scientific literature.

A comprehensive study would involve calculating the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted values would then be correlated with experimentally obtained spectra to validate the computational model and provide a more profound understanding of the molecule's structure and electronic environment. Unfortunately, no such correlative studies for this compound have been published.

Prediction of Electronic Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

The electronic properties of a molecule are crucial in determining its reactivity, intermolecular interactions, and potential applications in materials science. Computational methods are instrumental in predicting these properties. For this compound, key electronic properties of interest would include the dipole moment, polarizability, and hyperpolarizability.

Table 2: Hypothetical Predicted Electronic Properties for this compound

| Electronic Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment | Data not available | Debye |

| Polarizability | Data not available | a.u. |

| Hyperpolarizability | Data not available | a.u. |

Note: This table is for illustrative purposes only, as no specific predicted data for this compound has been found in the scientific literature.

Without dedicated computational studies, the specific values for these electronic properties for this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the preferred three-dimensional structures, flexibility, and dynamic behavior of a compound in different environments (e.g., in a vacuum, in solution).

For this compound, MD simulations would be invaluable for:

Identifying the most stable low-energy conformers.

Understanding the rotational barriers around its flexible single bonds.

Analyzing the intramolecular hydrogen bonding possibilities.

Simulating its interaction with solvent molecules to predict its behavior in a biological or chemical system.

The results of such simulations would typically be presented as potential energy surfaces, Ramachandran-like plots for key dihedral angles, and radial distribution functions to describe solvation shells. Regrettably, no molecular dynamics simulation studies for this compound have been reported in the available scientific literature.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The presence of both an amino group and an ester functionality, along with the pyridyl nitrogen, makes methyl 4-amino-3-(pyridin-3-yl)butanoate a prime candidate for the synthesis of various heterocyclic systems. Aminopyridine derivatives are well-established precursors for a variety of fused heterocyclic compounds. nih.gov The amino group can act as a nucleophile in cyclization reactions, while the ester can be either a reactive partner or a precursor to other functional groups that facilitate ring formation.

One prominent application of aminopyridine scaffolds is in the synthesis of pyridopyrimidines , a class of fused heterocycles with significant attention in medicinal chemistry due to their structural similarity to purines. rjptonline.org The synthesis of pyrido[2,3-d]pyrimidines can be achieved through multicomponent reactions involving 6-aminouracil, aldehydes, and malononitrile, often facilitated by nanocatalysts. rsc.org While not a direct analogue, the amino group in this compound can similarly participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings.

For instance, the reaction of a 3-aminopyridine (B143674) derivative with β-ketoesters or other 1,3-dielectrophiles is a common strategy for constructing the pyridopyrimidine core. nih.gov The general synthetic approach often involves an initial condensation to form an enamine or an amide, followed by an intramolecular cyclization.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminopyridine Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

| 3-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidin-4-one | nih.gov |

| 6-Aminouracil, Aryl aldehyde, Malononitrile | Nano-MgO | Tetrahydropyrido[2,3-d]pyrimidine | rsc.org |

| 2-Aminopyridine, Dicarbonyl compound | - | Fused Pyridopyrimidine | rjptonline.orgresearchgate.net |

| 3-(Aminomethyl)pyridin-2-amine | Aryl methanethiol | 2-Arylpyrido[2,3-d]pyrimidine | rsc.org |

Furthermore, the butanoate side chain offers possibilities for the formation of piperidine (B6355638) rings, which are ubiquitous in natural products and pharmaceuticals. mdma.chnih.gov Intramolecular cyclization strategies, such as reductive amination of a suitably functionalized side chain, can lead to the formation of substituted piperidones and piperidines. mdma.ch

Precursor in the Synthesis of Non-Peptidic Amino Acid Mimetics

Non-canonical amino acids and their mimetics are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. nih.gov this compound can be considered a precursor to a non-peptidic amino acid mimetic, specifically a γ-amino acid with a pyridyl side chain. The incorporation of a pyridine (B92270) ring into an amino acid structure, as seen in pyridylalanine, can introduce unique structural constraints and potential for metal coordination. iris-biotech.deresearchgate.net

The synthesis of unnatural amino acids often involves the modification of existing amino acid scaffolds or the de novo synthesis from chiral precursors. mdpi.com The structure of this compound provides a scaffold that can be further elaborated. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, and the amino group can be protected to yield a building block suitable for peptide synthesis.

The design of non-peptidic scaffolds that mimic the secondary structures of peptides, such as α-helices and β-strands, is a key strategy in the development of inhibitors of protein-protein interactions. nih.gov Pyridine-containing molecules have been explored as components of such mimetics. nih.gov The defined stereochemistry and conformational preferences that can be imparted by the pyridyl-substituted butanoate backbone make this compound a potentially useful starting material for the synthesis of more complex peptidomimetics.

Scaffold for Diversification in Chemical Library Synthesis

The demand for novel compounds for high-throughput screening in drug discovery has driven the development of combinatorial chemistry and the synthesis of chemical libraries. openaccessjournals.com Scaffolds containing multiple points for diversification are highly valuable in this context. This compound possesses three such points: the amino group, the ester, and the pyridine ring.

The amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. nih.gov The ester functionality can be converted to amides through reaction with a diverse set of amines, or it can be reduced to an alcohol for further functionalization. The pyridine ring itself can undergo substitution reactions, although these are generally more challenging. slideshare.net

The use of aminopyridine and amino ester building blocks is a common strategy in the generation of compound libraries. nih.gov These scaffolds provide a foundation upon which complexity and diversity can be built through parallel synthesis techniques. openaccessjournals.com The ability to generate a large number of structurally related compounds from a single, versatile starting material like this compound is a significant advantage in the search for new bioactive molecules.

Table 2: Potential Reactions for Library Diversification

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Ester Group | Aminolysis | Primary/Secondary Amines | Amide |

| Ester Group | Reduction | Reducing agents (e.g., LiAlH4) | Alcohol |

| Pyridine Ring | Electrophilic Substitution | - | Substituted Pyridine |

Building Block for Materials Science Applications (e.g., optical properties, coordination chemistry)

The pyridine moiety is a well-known ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. nih.gov This property makes this compound a potential building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The resulting materials can exhibit interesting properties, including photoluminescence. rsc.orgacs.orgmdpi.com

The photophysical properties of pyridine-containing compounds are an active area of research. mdpi.comresearchgate.net The incorporation of a pyridine ring into a conjugated system can lead to materials with desirable fluorescence and nonlinear optical properties. mdpi.com The emission properties of such materials can often be tuned by modifying the substituents on the pyridine ring or by coordinating to different metal centers. mdpi.com

For example, zinc(II) coordination polymers constructed with pyridine-based ligands have been shown to exhibit intense solid-state fluorescent emissions. acs.org The specific coordination geometry and the nature of the organic linker play a crucial role in determining the luminescent properties of the final material. mdpi.com

Table 3: Examples of Pyridine-Based Materials and Their Properties

| Material Type | Metal Ion | Ligand Features | Observed Property | Reference |

| Coordination Polymer | Zn(II) | Pyridine-3,4-dicarboxylic Acid | 3D Framework, Photoluminescence | acs.org |

| Coordination Polymer | Cd(II) | 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | 2D/3D Networks, Solid-State Photoluminescence | rsc.org |

| Fluorescent Compound | - | Pyridine-Carbazole Acrylonitrile | Aggregation-Induced Emission | mdpi.com |

| Coordination Polymer | Zn(II) | Flexible Tetracarboxylate and Pyridine Ligands | Solid-State Fluorescence | acs.org |

The amino and ester groups in this compound can also participate in coordination or be modified to introduce additional coordinating sites, allowing for the construction of more complex, multidimensional coordination networks.

Green Chemistry and Sustainable Synthesis Considerations

Development of More Sustainable Synthetic Routes

The development of sustainable synthetic pathways for GABA derivatives is crucial for minimizing environmental impact. A key strategy is the use of organocatalyzed asymmetric Michael additions, which provide an efficient and simple route to chiral β-substituted GABA derivatives. nih.gov This approach is considered advantageous from a green chemistry perspective. nih.gov For instance, the enantioselective conjugate addition of malonates to nitroolefins, promoted by bifunctional organocatalysts, is a prominent method for constructing the chiral backbone of these compounds. nih.gov

Another sustainable approach involves reductive amination of γ-keto acids. This method provides an efficient and economical synthesis of GABA derivatives using reagents like ammonia (B1221849) borane. nih.gov Additionally, catalytic asymmetric alkynylation of α-imino esters presents a versatile and powerful tool for creating a wide range of optically active α-amino acid derivatives under mild conditions, which can serve as precursors. nih.gov The development of multi-component reactions, which allow the synthesis of complex molecules in a single step from readily available starting materials, also represents a significant advance in sustainable synthesis. researchgate.netmdpi.com These routes often reduce the number of synthetic steps, thereby minimizing waste and energy consumption.

Catalyst Design for Reusability and Efficiency

Catalyst design is a cornerstone of green synthesis, focusing on high efficiency, selectivity, and the ability to be recovered and reused. For the synthesis of GABA analogues, various catalytic systems have been explored.

Bifunctional Organocatalysts: Catalysts such as L-proline-derived urea-pyrrolidine have demonstrated high catalytic activity in the enantioselective Michael addition for synthesizing GABA precursors. mdpi.com These metal-free catalysts are often less toxic and more environmentally friendly than their metal-based counterparts.

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages in terms of separation and reusability. For example, γ-alumina has been employed as an expedient and recyclable catalyst for multi-component reactions in water, demonstrating good to excellent yields. researchgate.net Such catalysts can often be reused multiple times without a significant loss of activity. researchgate.net

Ionic Liquids as Catalysts: Basic ionic liquids, such as [bmIm]OH, can function as both a catalyst and a solvent in reactions like the Gewald reaction, offering a green protocol with high efficiency. researchgate.net

Metal Catalysts: While efforts are often made to replace heavy metals, certain metal catalysts remain highly efficient. Platinum catalysts, sometimes modified with other metals like molybdenum on a carbon support, are used for hydrogenation steps in the synthesis of related pyridine (B92270) derivatives. google.com The focus in green chemistry is on using these catalysts in minimal quantities and ensuring they can be recovered and recycled.

Table 1: Comparison of Catalysts in Sustainable Synthesis of GABA Analogues and Precursors

| Catalyst Type | Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Organocatalyst | L-proline-derived urea-pyrrolidine mdpi.com | Asymmetric Michael Addition | Metal-free, high enantioselectivity. |

| Heterogeneous | γ-Alumina researchgate.net | Multi-component reaction | Reusable, effective in aqueous media. |

| Ionic Liquid | [bmIm]OH researchgate.net | Gewald Reaction | Acts as both catalyst and solvent, green protocol. |

| Metal Catalyst | 0.8% Pt + 0.6% Mo on Carbon google.com | Hydrogenation | High efficiency and turnover. |

Use of Environmentally Benign Solvents and Reaction Media (e.g., Aqueous or Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional reliance on volatile organic compounds (VOCs) is being challenged by greener alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several synthetic protocols for GABA analogues and related heterocyclic compounds have been successfully adapted to run in aqueous media, often facilitated by reusable heterogeneous catalysts. researchgate.net

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DES) are considered promising alternatives to conventional organic solvents. researchgate.net They have negligible vapor pressure, reducing air pollution, and their properties can be tuned for specific reactions. ILs have been used as both solvents and catalysts in the synthesis of precursors for GABA analogues. researchgate.net

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has emerged as a non-toxic, inexpensive, and environmentally benign solvent system. dntb.gov.uaresearchgate.net It has been successfully used in aqueous solutions for the pot, atom, and step economic (PASE) synthesis of pyridine derivatives. researchgate.net

Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely. Some enantioselective Michael reactions for the synthesis of GABA derivatives have been effectively carried out under solvent-free conditions using specific organocatalysts, which minimizes waste and simplifies product purification. mdpi.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Strategies that maximize atom economy are central to green chemistry.

Multi-component Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials. The synthesis of complex heterocyclic structures, which can be precursors or analogues, often employs MCRs to enhance efficiency and reduce waste. researchgate.net

Catalytic Reactions: The use of catalysts, by definition, improves the atom economy of a process. Catalytic asymmetric additions, for example, create chiral centers efficiently without the need for stoichiometric chiral auxiliaries that would later be discarded. nih.gov

Pot, Atom, and Step Economic (PASE) Synthesis: This principle combines the goals of minimizing reaction vessels (pot), maximizing material incorporation (atom), and reducing the number of synthetic transformations (step). researchgate.net The synthesis of pyridine dicarbonitriles, for instance, has been achieved using a PASE approach in an aqueous PEG-400 medium, highlighting a highly efficient and eco-friendly protocol. researchgate.net

Waste Reduction: The use of reusable heterogeneous catalysts and the elimination of solvents or their replacement with benign alternatives are direct strategies for waste minimization. researchgate.netmdpi.com These approaches not only reduce the volume of waste generated but also simplify workup procedures, further contributing to a more sustainable process. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Methodologies

Currently, there are no established synthetic routes specifically for Methyl 4-amino-3-(pyridin-3-yl)butanoate. Future research should prioritize the development of efficient and stereoselective synthetic methods. Potential strategies could involve asymmetric conjugate addition of an amine to a pyridinyl-substituted α,β-unsaturated ester or the reductive amination of a corresponding β-ketoester. The exploration of enzymatic catalysis could also offer a green and highly selective alternative to traditional chemical methods. A comparative analysis of potential starting materials for such syntheses is presented below.

| Starting Material Class | Potential Synthetic Route | Key Challenges |

| Pyridinyl-substituted α,β-unsaturated esters | Asymmetric Michael Addition | Stereocontrol, catalyst selection |

| Pyridinyl-substituted β-ketoesters | Reductive Amination | Regioselectivity, reduction conditions |

| Pyridine-3-carboxaldehyde derivatives | Multi-step synthesis involving chain elongation and functional group interconversion | Overall yield, purification of intermediates |

Development of Advanced Catalytic Systems for Enhanced Selectivity

The synthesis of this compound likely involves steps where chemo-, regio-, and stereoselectivity are crucial. The development of advanced catalytic systems will be paramount. For instance, in an asymmetric synthesis, chiral organocatalysts or transition-metal complexes could be employed to control the stereochemistry at the C3 position. For reactions involving the pyridine (B92270) ring, catalysts that can differentiate between the nitrogen atom and the butanoate chain will be essential to avoid unwanted side reactions.

Deeper Understanding of Reactivity through Integrated Experimental and Theoretical Studies

The interplay between the basic amino group, the ester functionality, and the aromatic pyridine ring is expected to govern the reactivity of this compound. Integrated experimental and theoretical studies will be crucial for a comprehensive understanding. Computational modeling, such as Density Functional Theory (DFT), could predict reaction pathways, transition states, and spectroscopic properties, which can then be validated through empirical studies. This synergistic approach will accelerate the discovery of new reactions and applications for this compound.

Expanding the Scope of Derivatization for Diverse Molecular Architectures